N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQSJMMKIZOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or thiazole rings.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of quinoline compounds, including those with thiazole moieties, possess potent antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study synthesized various quinoline derivatives linked to thiazole and evaluated their antimicrobial activity against different bacterial strains. The results indicated that certain compounds demonstrated higher efficacy than standard antibiotics such as Ciprofloxacin. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|---|
| 4b | Staphylococcus aureus | 20 | Ciprofloxacin (23) |
| 4c | Escherichia coli | 21 | Ciprofloxacin (26) |
| 4f | Pseudomonas aeruginosa | 25 | Ciprofloxacin (31) |
These findings suggest that compounds derived from N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide could be developed as novel antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in targeting cancer cell lines. The compound's structure allows for interaction with various cellular targets involved in cancer progression.
Case Study: Anticancer Studies
Research involving the synthesis of quinoline derivatives highlighted their effectiveness against specific cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The following table summarizes the anticancer activity observed:
| Compound | Cell Line | IC50 Value (µM) | Standard Drug |
|---|---|---|---|
| 5n | MDA-MB-231 | 12.5 | Paclitaxel |
| 5g | MDA-MB-231 | 15.0 | Paclitaxel |
| 5i | MDA-MB-231 | 18.0 | Paclitaxel |
The results indicate that these compounds can inhibit cancer cell proliferation effectively, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Moieties
The choice of the aromatic core significantly influences physicochemical and binding properties:
- Quinoline (target compound): A bicyclic system with a nitrogen atom at position 1, enabling strong π-π interactions and moderate lipophilicity.
- Quinoxaline (): A bicyclic system with two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to quinoline .
Substituent Effects
Substituents modulate solubility, target affinity, and metabolic stability:
- Target Compound : The pyrrolidine-thiazole group introduces a rigid yet flexible side chain. Thiazole’s sulfur atom may engage in hydrophobic interactions, while pyrrolidine’s tertiary nitrogen could facilitate protonation at physiological pH.
- 5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide (): A methyl group on pyridine increases hydrophobicity, while the thiazole maintains hydrogen-bonding capability .
Data Table: Structural and Functional Comparison
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and potential applications of this compound.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from thiazole and quinoline derivatives. The synthetic route typically includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Pyrrolidine Integration : The pyrrolidine ring is introduced via nucleophilic substitution or coupling reactions.
- Final Amide Formation : The final step involves the formation of the carboxamide bond with quinoline derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including HT-29 and Jurkat cells. Notably, structural modifications within the thiazole and quinoline components influenced its potency . Table 1 summarizes the cytotoxic effects observed in various studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Moiety : This component enhances the compound's interaction with biological targets, contributing to its antimicrobial and anticancer activities.
- Pyrrolidine Ring : The presence of a pyrrolidine ring has been shown to improve bioavailability and receptor binding affinity.
- Quinoline Backbone : Quinoline derivatives are known for their pharmacological properties, including anti-inflammatory and antimalarial effects.
Study 1: Antimicrobial Evaluation
In a study evaluating various quinoline derivatives, this compound was found to possess superior activity against M. tuberculosis compared to traditional antibiotics . This suggests its potential as a lead compound for developing new antimycobacterial agents.
Study 2: Anticancer Research
Another investigation into the compound's anticancer properties revealed that it induced apoptosis in cancer cells through mitochondrial pathways. The study indicated that the compound could inhibit cell proliferation by affecting key signaling pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
